2-Chloro-4-ethenylpyrimidine
Overview
Description
2-Chloro-4-ethenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the second position and an ethenyl group at the fourth position.
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 2-chloro-4-ethenylpyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially alter the function of their targets . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Pharmacokinetics
The compound’s molecular weight (14057) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Some pyrimidine derivatives have shown anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Chloro-4-ethenylpyrimidine are not well-documented. Related compounds have been shown to interact with various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Related compounds have been shown to interact with DNA and other biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Related compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
The metabolic pathways of this compound are not well-understood. Related compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Related compounds have been shown to localize to specific compartments or organelles .
Preparation Methods
The synthesis of 2-Chloro-4-ethenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.
Reaction Conditions: The ethenyl group is introduced through a reaction with vinyl derivatives under controlled conditions. Common reagents include vinyltrimethoxysilane and palladium catalysts.
Industrial Production: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
2-Chloro-4-ethenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It participates in Suzuki-Miyaura and Hiyama cross-coupling reactions, forming carbon-carbon bonds with organoboron or organosilicon compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Scientific Research Applications
2-Chloro-4-ethenylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Medicine: Research has shown its potential in the development of drugs targeting specific molecular pathways, such as DNA binding and enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Properties
IUPAC Name |
2-chloro-4-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFGCFGPTZBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131467-02-2 | |
Record name | 2-chloro-4-ethenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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